7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a structurally modified [1,2,4]Triazolo[1,5-A]Pyridine derivative . It is a donor-acceptor (D-A) emitter, based on [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron-transporting unit .
Synthesis Analysis
The compound was synthesized as part of a series of three donor-acceptor (D-A) emitters . The synthesis involved the use of [1,2,4]triazolo[1,5-a]pyridine (TP) as an electron-transporting unit and 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole (PPI) as a hole-transporting moiety .Molecular Structure Analysis
The molecular structure of the compound includes a [1,2,4]triazolo[1,5-a]pyridine core, which is a common structure in many heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve cyclization and elimination reactions, common in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has been demonstrated to be thermally stable with decomposition temperatures (Td) in the range of 454-476 °C. It also has high photoluminescence quantum yields over 86% .Aplicaciones Científicas De Investigación
- Researchers have investigated the antiproliferative properties of this compound against human cancer cell lines. Preliminary studies indicate that it exhibits promising activity against gynecological cancer cell lines, including A549, MCF-7, and HeLa. The compound’s IC50 values (concentration required to inhibit cell growth by 50%) are noteworthy .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone (the core heterocyclic system) was achieved using a retro Diels–Alder (RDA) procedure. This efficient synthetic route provides a good yield and opens up possibilities for further modifications and derivatization .
- The compound’s synthesis involves a three-step cascade process that engages five reactive centers (amide, amine, carbonyl, azide, and alkyne). This atom-economical approach allows the convenient preparation of derivatives of the novel ring system .
- The reaction was performed using enantiomeric starting materials, resulting in enantiomeric quinazolinotriazolobenzodiazepine with an impressive enantiomeric excess (ee) of 95% .
- The stereochemistry and relative configurations of the synthesized compounds were determined using 1D and 2D NMR spectroscopy and X-ray crystallography. These techniques provide valuable insights into the compound’s spatial arrangement and bonding patterns .
- Beyond the core structure, researchers have explored cycloalkane and cycloalkene condensed analogues of the compound. These analogues may exhibit distinct biological activities and could serve as lead compounds for drug development .
Antiproliferative Activity Against Cancer Cells
Favorable Synthetic Route
Atom-Economical Cascade Process
Enantioselective Synthesis
Structural Characterization
Exploration of Analogues
Direcciones Futuras
Propiedades
IUPAC Name |
7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-5-3-4-6-20(19)34-2)22(16-7-9-18(26)10-8-16)32-25(28-15)30-23(31-32)17-11-13-27-14-12-17/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPSMGLVDHJLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.